molecular formula C14H20FNO2 B12980188 1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene

1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene

Cat. No.: B12980188
M. Wt: 253.31 g/mol
InChI Key: YMPWJPLUWHOXKC-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C14H20FNO2 It is a derivative of nitrobenzene, characterized by the presence of two tert-butyl groups, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 1,3-Di-tert-butyl-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with the nitro group replaced by the nucleophile.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Oxidized products, although less common, may include nitroso or nitro derivatives with additional oxygen atoms.

Scientific Research Applications

1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene involves its interactions with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tert-butyl groups and fluorine atom can influence the compound’s lipophilicity, stability, and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butyl-2-fluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,3-Di-tert-butyl-2-nitrobenzene: Lacks the fluorine atom, which can affect its chemical and biological properties.

    1,3-Di-tert-butyl-4-nitrobenzene: The nitro group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

1,3-Di-tert-butyl-2-fluoro-5-nitrobenzene is unique due to the combination of the electron-withdrawing nitro group, the electron-donating tert-butyl groups, and the electronegative fluorine atom. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20FNO2

Molecular Weight

253.31 g/mol

IUPAC Name

1,3-ditert-butyl-2-fluoro-5-nitrobenzene

InChI

InChI=1S/C14H20FNO2/c1-13(2,3)10-7-9(16(17)18)8-11(12(10)15)14(4,5)6/h7-8H,1-6H3

InChI Key

YMPWJPLUWHOXKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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